

Sphinganine 1-phosphate-d7 supplier and purchasing information

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Compound of Interest

Compound Name: Sphinganine 1-phosphate-d7

Cat. No.: B15575526

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Application Notes and Protocols: Sphinganine 1-phosphate-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine 1-phosphate-d7 (SA1P-d7) is a deuterated analog of the bioactive sphingolipid, sphinganine 1-phosphate. Due to its isotopic label, it serves as an excellent internal standard for the accurate quantification of endogenous sphinganine 1-phosphate and the structurally similar sphingosine 1-phosphate (S1P) in various biological samples using mass spectrometry-based techniques. This document provides a comprehensive overview of SA1P-d7, including supplier and purchasing information, its primary application in LC-MS/MS-based quantification, a detailed experimental protocol, and a summary of the relevant signaling pathways.

Supplier and Purchasing Information

The following table summarizes the purchasing information for **Sphinganine 1-phosphate-d7** from various suppliers. Please note that prices are subject to change and may vary based on location and institutional contracts. It is recommended to visit the supplier's website for the most current information.

Supplier	Product Name	Catalog Number	CAS Number	Purity	Available Quantities
Avanti Polar Lipids (via MilliporeSigma)	Sphinganine-1-Phosphate-d7	860694P	2315262-23-6	>99%	1 mg
Cayman Chemical	Sphingosine-1-phosphate-d7 (d18:1)	2260670-15-1	2260670-15-1	≥99% deuterated forms (d1-d7)	1 mg, 5 mg
MedChemExpress	Sphinganine 1-phosphate-d7	HY-113116S	2315262-23-6	Not specified	1mg, 5mg

Application: Internal Standard for LC-MS/MS Quantification of Sphingosine 1-Phosphate

Sphinganine 1-phosphate-d7 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify endogenous levels of sphingosine 1-phosphate (S1P) in biological matrices such as plasma, serum, and tissue homogenates.^{[1][2]} The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision in the quantification of the target analyte.

Experimental Protocol: Quantification of S1P in Human Plasma

This protocol is a synthesized methodology based on established and validated LC-MS/MS methods for S1P quantification.^{[1][2][3]}

1. Materials and Reagents:

- **Sphinganine 1-phosphate-d7** (Internal Standard)
- Sphingosine 1-phosphate (for calibration curve)

- Human plasma (collected in EDTA or citrate tubes)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Bovine Serum Albumin (BSA)
- Microcentrifuge tubes
- LC-MS/MS system (e.g., Agilent 1260 series HPLC coupled to an Agilent 6530 Q-TOF or similar)[1]
- C18 analytical column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 μm)[3]

2. Preparation of Solutions:

- Internal Standard Stock Solution (d7-S1P): Prepare a 200 nM stock solution of **Sphinganine 1-phosphate-d7** in methanol.[2]
- S1P Stock Solution: Prepare a 1 mM stock solution of sphingosine 1-phosphate in methanol. [2]
- Calibration Standards: Prepare a series of calibration standards by serially diluting the S1P stock solution in a surrogate matrix (e.g., 4% BSA in water) to achieve a concentration range of 0.01 μM to 1 μM.[2]
- Mobile Phase A: Water with 0.1% formic acid.[3]
- Mobile Phase B: Methanol with 0.1% formic acid.[3]

3. Sample Preparation (Protein Precipitation):

- Thaw plasma samples and calibration standards at room temperature.

- To 20 μL of plasma or calibration standard in a microcentrifuge tube, add 200 μL of methanol containing the internal standard (**Sphinganine 1-phosphate-d7**) at a final concentration of 25 ng/mL.[3]
- Vortex the mixture for 1 minute to precipitate proteins.[3]
- Centrifuge at 12,000 rpm for 10 minutes.[3]
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- LC Method:
 - Column: C18 analytical column.
 - Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
 - Flow Rate: 500 $\mu\text{L}/\text{min}$. [3]
 - Injection Volume: 1 μL . [3]
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- MS/MS Method:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - S1P: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 380.3 \rightarrow 264.3).

- **Sphinganine 1-phosphate-d7**: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 387.3 \rightarrow 271.3).
- Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

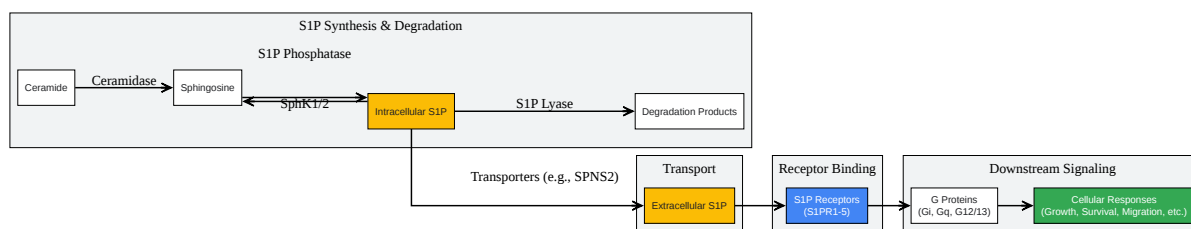
5. Data Analysis:

- Integrate the peak areas for both S1P and the **Sphinganine 1-phosphate-d7** internal standard.
- Calculate the ratio of the S1P peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the S1P calibration standards.
- Determine the concentration of S1P in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Sphingosine 1-Phosphate (S1P) Signaling Pathway

Sphingosine 1-phosphate is a critical signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), termed S1PR1-5. The binding of S1P to its receptors activates various downstream signaling cascades, leading to diverse physiological and pathophysiological outcomes.

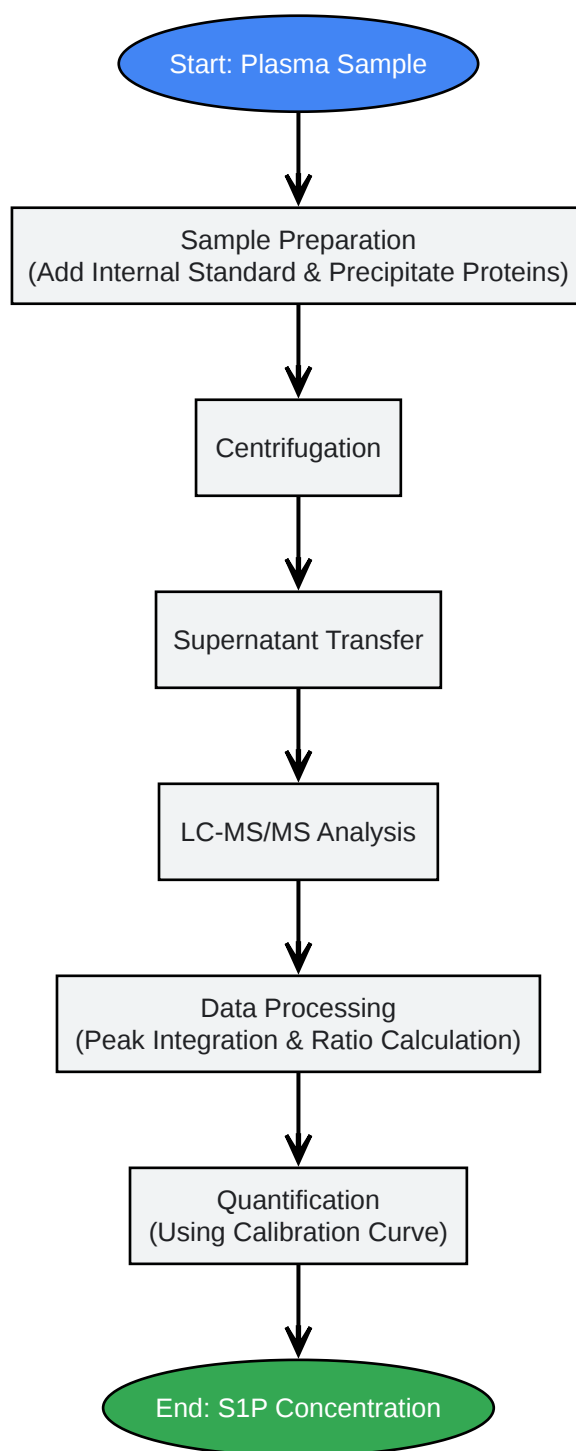


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Caption: Overview of the Sphingosine 1-Phosphate (S1P) signaling pathway.

Experimental Workflow for S1P Quantification

The following diagram illustrates the key steps in the quantification of S1P from plasma samples using **Sphinganine 1-phosphate-d7** as an internal standard.



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Caption: Workflow for LC-MS/MS-based quantification of S1P.

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